4'-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetophenone
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Overview
Description
4’-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a trifluoromethyl group attached to the carbonyl carbon and a 3,5-dimethylphenyl group attached to the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,5-dimethylbenzene (mesitylene) with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 4’-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetophenone can be scaled up by optimizing the reaction parameters such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4’-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4’-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetophenone depends on its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ketone group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4’-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetophenone: Characterized by the presence of a trifluoromethyl group and a 3,5-dimethylphenyl group.
4’-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanol: Similar structure but with an alcohol group instead of a ketone.
4’-(3,5-Dimethylphenyl)-2,2,2-trifluoromethylbenzene: Lacks the carbonyl group, making it less reactive in certain chemical reactions.
Uniqueness
4’-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetophenone is unique due to the combination of its trifluoromethyl group and ketone functionality, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[4-(3,5-dimethylphenyl)phenyl]-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O/c1-10-7-11(2)9-14(8-10)12-3-5-13(6-4-12)15(20)16(17,18)19/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCAKYVMENNVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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